2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride
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Overview
Description
2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride typically involves the reaction of 1,8-naphthyridine with piperidine under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of nanocatalysts. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various nanocatalysts. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.
1,8-Naphthyridine: A bicyclic compound with nitrogen atoms at positions 1 and 8, known for its biological activities.
Piperidin-4-yl derivatives: These compounds share a similar piperidine moiety and exhibit diverse biological activities.
Uniqueness: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is unique due to its specific combination of the piperidine and naphthyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C_{12}H_{14}ClN_{3}
- Molecular Weight : 239.71 g/mol
- Structure : The compound features a naphthyridine core substituted with a piperidine ring, which influences its interaction with biological targets.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems and potential antibacterial properties. Its interactions with various receptors and enzymes suggest a multifaceted approach to biological activity.
1. Modulation of Metabotropic Glutamate Receptors
Recent studies have highlighted the compound's ability to act as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in several central nervous system disorders. The compound demonstrated:
- Binding Affinity : High affinity for mGluR2, promoting enhanced receptor activity.
- CNS Penetration : Favorable lipophilicity and blood-brain barrier permeability were observed, crucial for CNS-targeted therapies .
2. Antibacterial Activity
The compound has shown promising antibacterial properties against various pathogens. It was evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating:
- Inhibition Concentration (IC50) : Values indicating significant antibacterial potency.
- Mechanism of Action : Likely involves interference with bacterial DNA synthesis through inhibition of key enzymes such as DNA gyrase .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Lipophilicity : Optimal for CNS activity with LogP values supporting good membrane permeability.
- Plasma Protein Binding : High binding percentages indicate substantial availability in the bloodstream, enhancing therapeutic efficacy .
Property | Value |
---|---|
LogP | 3.65 |
Plasma Protein Binding (%) | 87.2 |
CNS Penetration | Yes |
Study 1: CNS Disorders
In a study evaluating the effects on mGluR2 modulation, the compound was administered in animal models exhibiting symptoms analogous to anxiety and depression. Results indicated:
- Significant behavioral improvements corresponding with increased mGluR2 activity.
- Enhanced cognitive functions measured through standardized tests.
Study 2: Antibacterial Efficacy
A comparative analysis against established antibiotics showed that this compound had superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel therapeutic agent in treating infections that are difficult to manage with current antibiotics .
Properties
IUPAC Name |
2-piperidin-4-yl-1,8-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;/h1-4,7,10,14H,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRMVPIEHKOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-05-5 |
Source
|
Record name | 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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